molecular formula C18H13N3O4 B277991 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

Katalognummer B277991
Molekulargewicht: 335.3 g/mol
InChI-Schlüssel: YYHRNHNYZGDFFQ-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide, also known as OXSI-2, is a small molecule inhibitor that has shown potential in various scientific research applications. OXSI-2 is a potent and selective inhibitor of the serine/threonine-protein kinase TBK1, which plays a crucial role in several cellular processes, including inflammation, immunity, and cancer.

Wirkmechanismus

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide acts as a competitive inhibitor of TBK1 by binding to the kinase domain of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of TBK1-mediated signaling pathways. The inhibition of TBK1 has been shown to reduce the production of pro-inflammatory cytokines and promote the activation of anti-tumor immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide inhibits the phosphorylation of IRF3 and STAT1, leading to the downregulation of pro-inflammatory cytokines such as IFN-β and IL-6. In vivo studies have shown that N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide can suppress the growth of tumors and reduce the severity of inflammatory diseases in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in lab experiments include its high potency and selectivity for TBK1, which allows for the specific inhibition of TBK1-mediated signaling pathways. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide is also commercially available, making it easily accessible for researchers. However, the limitations of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide include its potential off-target effects and the need for further studies to determine its safety and efficacy in clinical settings.

Zukünftige Richtungen

For the research on N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide include the development of more potent and selective inhibitors of TBK1, the investigation of the potential use of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in combination with other therapies for cancer and inflammatory diseases, and the exploration of the role of TBK1 in other cellular processes. Further studies are also needed to determine the safety and efficacy of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in clinical settings and to identify potential biomarkers for patient stratification.

Synthesemethoden

The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide involves a multistep process that includes the preparation of various intermediate compounds. The final step involves the coupling of the furan-2-carboxamide with the cyclohexadienone moiety, followed by the addition of the oxazolopyridine group. The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been reported in several scientific publications, and the compound is commercially available.

Wissenschaftliche Forschungsanwendungen

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been used in various scientific research applications, including the study of TBK1 signaling pathways and the development of potential therapies for cancer and inflammatory diseases. N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been shown to inhibit the phosphorylation of downstream targets of TBK1, such as IRF3 and STAT1, which are involved in the regulation of immune responses.

Eigenschaften

Produktname

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

Molekularformel

C18H13N3O4

Molekulargewicht

335.3 g/mol

IUPAC-Name

N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide

InChI

InChI=1S/C18H13N3O4/c1-10-8-11(20-17(23)14-5-3-7-24-14)9-12(15(10)22)18-21-16-13(25-18)4-2-6-19-16/h2-9H,1H3,(H,19,21)(H,20,23)/b18-12+

InChI-Schlüssel

YYHRNHNYZGDFFQ-LDADJPATSA-N

Isomerische SMILES

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)C4=CC=CO4

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC=CO4

Kanonische SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.